![molecular formula C14H16N2O2 B14004659 4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine CAS No. 92255-82-8](/img/structure/B14004659.png)
4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of methoxy groups and a pyridine ring, making it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine can be achieved through several methods. One common approach involves the use of 4-methoxypyridine as a starting material. This compound can be prepared from 4-methoxypyridine-N-oxide via catalytic hydrogenation . Another method involves the ortho lithiation of 4-methoxypyridine using mesityllithium as the metalating base .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and minimize by-products, ensuring the efficient production of the compound for various applications.
化学反応の分析
Types of Reactions
4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridine compounds.
科学的研究の応用
4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological processes and as a tool for investigating the mechanisms of enzyme action.
作用機序
The mechanism of action of 4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Several compounds are structurally similar to 4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine, including:
2-Methoxypyridine: A compound with a methoxy group at the 2-position of the pyridine ring.
3-Methoxypyridine: A compound with a methoxy group at the 3-position of the pyridine ring.
4-Methoxypyridine: A compound with a methoxy group at the 4-position of the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methoxy and pyridine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
92255-82-8 |
|---|---|
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC名 |
4-methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine |
InChI |
InChI=1S/C14H16N2O2/c1-17-13-5-7-15-9-11(13)3-4-12-10-16-8-6-14(12)18-2/h5-10H,3-4H2,1-2H3 |
InChIキー |
ABORBRGFHSXJAH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=NC=C1)CCC2=C(C=CN=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



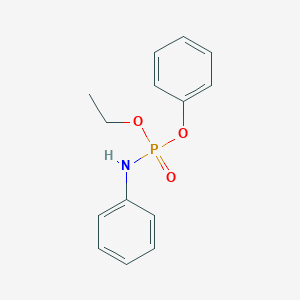

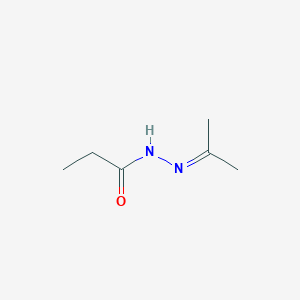
![(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14004594.png)
![Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate](/img/structure/B14004596.png)
![3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14004619.png)
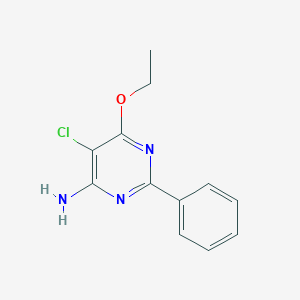
![N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14004627.png)
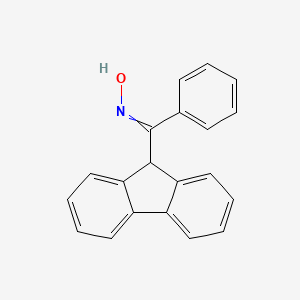
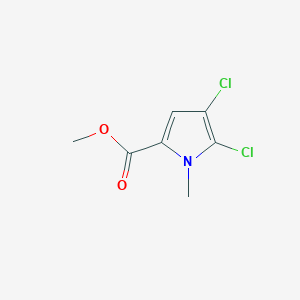
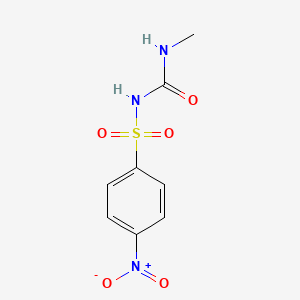
![8-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14004644.png)
![N,N'-Bis[(pyridin-4-yl)methyl]thiourea](/img/structure/B14004645.png)
